Glutaryl coenzyme A (lithium)
Description
Glutaryl coenzyme A (lithium) is a lithium salt derivative of glutaryl coenzyme A, an endogenous metabolite critical in the catabolism of lysine and tryptophan. Its molecular formula is C₂₆H₄₀Li₂N₇O₁₉P₃S, with a molecular weight of 893.5 g/mol and CAS number 103192-48-9 . Structurally, it consists of coenzyme A (CoA) linked to glutaric acid, a five-carbon dicarboxylic acid. This compound is essential in studying metabolic disorders such as glutaric acidemia type I, where mutations in glutaryl-CoA dehydrogenase disrupt lysine degradation . Storage recommendations specify transportation on blue ice to maintain stability .
Properties
Molecular Formula |
C26H42Li2N7O19P3S |
|---|---|
Molecular Weight |
895.6 g/mol |
InChI |
InChI=1S/C26H42N7O19P3S.2Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);;/t14-,19-,20-,21+,25-;;/m1../s1 |
InChI Key |
HBAYCDYMTYNDJV-MAABXFEPSA-N |
Isomeric SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Canonical SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl coenzyme A (lithium) involves the reaction of glutaryl coenzyme A with lithium salts under controlled conditions. The process typically requires a high degree of purity and specific reaction conditions to ensure the stability and effectiveness of the final product .
Industrial Production Methods
Industrial production of glutaryl coenzyme A (lithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Enzymatic Reactions Involving Glutaryl Coenzyme A (Lithium)
Glutaryl-CoA (lithium) participates in two primary enzymatic reactions: dehydrogenation and decarboxylation , catalyzed by glutaryl-CoA dehydrogenase (GDH). These steps convert glutaryl-CoA into crotonyl-CoA, a key intermediate in lysine metabolism .
1.1 Dehydrogenation
The first reaction involves the removal of a hydrogen atom from the α-carbon of glutaryl-CoA, forming glutaconyl-CoA. This step is rate-limited and sensitive to inhibitors like (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), which exhibits an inhibition constant (Kᵢ) of ~1 μM .
1.2 Decarboxylation
The second reaction releases carbon dioxide (CO₂) via decarboxylation of glutaconyl-CoA, yielding crotonyl-CoA. Studies using [1,5-¹⁴C]glutaryl-CoA confirmed that normal fibroblasts exhibit a ¹⁴CO₂ release rate of 41.3 ± 18.6 pmol/min/mg protein, while glutaric acidemia (GA) patients show <10% of this activity .
| Cell Type | Tritium Release (pmol/min/mg protein) | ¹⁴CO₂ Release (pmol/min/mg protein) |
|---|---|---|
| Normal | 14.04 ± 0.42 | 41.3 ± 18.6 |
| GA | <10% of control | <5% of control |
1.3 Deficiency in Glutaric Acidemia (GA)
In GA, GDH deficiency leads to impaired glutaryl-CoA dehydrogenation, causing toxic accumulation of glutaryl-CoA and its metabolites. Fibroblast studies show GDH activity in GA patients is 2–9% of normal levels .
Non-Enzymatic Reactions
Glutaryl-CoA can undergo non-enzymatic intramolecular catalysis , forming reactive intermediates that modify proteins.
2.1 Anhydride Intermediate Formation
Glutaryl-CoA undergoes self-hydrolysis to form a cyclic anhydride intermediate, enabling acylation of lysine residues on proteins. This mechanism mirrors succinyl-CoA reactivity, where the thioester group facilitates nucleophilic attack by lysine side chains .
2.2 Protein Modification
The anhydride intermediate reacts with lysine to form glutaryl-lysine , a post-translational modification identified in metabolic disorders. Proteomics studies reveal glutaryl-CoA targets overlap with other reactive acyl-CoAs but also exhibit unique protein substrates .
Assay Methods for Glutaryl-CoA Activity
3.1 Tritium-Release Assay
Measures GDH activity by quantifying tritium release from [2,3,4-³H]glutaryl-CoA. Normal fibroblasts release 14.04 ± 0.42 pmol/min/mg protein, while GA cells show <10% activity .
3.2 ¹⁴CO₂-Release Assay
Uses [1,5-¹⁴C]glutaryl-CoA to track decarboxylation. Normal cells release 41.3 ± 18.6 pmol/min/mg protein, confirming GDH’s role in both dehydrogenation and decarboxylation .
Structural and Functional Insights
4.1 Role of Coenzyme A
Glutaryl-CoA (lithium) serves as an acyl carrier, enabling metabolic flux in lysine degradation. Its lithium salt form enhances stability for biochemical studies .
4.2 Inhibition Mechanisms
MCPA-CoA inhibits GDH with high specificity, suggesting a competitive binding mechanism at the active site. This inhibition is critical for understanding GA pathogenesis .
Scientific Research Applications
Glutaryl coenzyme A (lithium) has a wide range of applications in scientific research:
Chemistry: It is used in studies related to enzyme kinetics and metabolic pathways.
Biology: The compound is essential in understanding the metabolic processes involving lysine, hydroxylysine, and tryptophan.
Medicine: Research involving glutaryl coenzyme A (lithium) contributes to the understanding of metabolic disorders and the development of therapeutic interventions.
Industry: The compound is used in the production of various biochemical reagents and as a standard in analytical techniques .
Mechanism of Action
Glutaryl coenzyme A (lithium) exerts its effects through its role as an intermediate in the metabolism of lysine and tryptophan. It is involved in the mitochondrial oxidation process, where it is converted to other metabolites. The compound interacts with specific enzymes, such as glutaryl-coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-coenzyme A and carbon dioxide . This process is crucial for maintaining cellular energy balance and metabolic homeostasis .
Comparison with Similar Compounds
Comparison with Similar Coenzyme A Derivatives
Structural and Functional Differences
Glutaryl coenzyme A (lithium) belongs to the acyl-CoA family, which varies in acyl chain length and functional groups. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Acyl Chain Length : Glutaryl-CoA’s five-carbon dicarboxylic acid contrasts with Acetyl-CoA’s two-carbon chain, impacting substrate specificity in enzymatic reactions .
- Functional Groups : The dicarboxylic moiety in glutaryl-CoA enables unique interactions with dehydrogenases in lysine degradation, unlike β-methylcrotonyl-CoA’s branched structure, which is tailored for leucine metabolism .
- Ionic Form : Lithium salts enhance solubility and stability compared to sodium or free acid forms, making them preferred in biochemical assays .
Enzymatic Specificity and Kinetic Data
Research Findings and Clinical Relevance
- Metabolic Disorders : Glutaryl-CoA accumulation due to dehydrogenase deficiency causes neurotoxicity, while β-methylcrotonyl-CoA carboxylase defects lead to organic acidemia .
- Drug Development : Acetyl-CoA and malonyl-CoA derivatives are targets for metabolic syndrome therapies, whereas glutaryl-CoA research focuses on enzyme replacement strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
